molecular formula C16H19NO2 B569810 (αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol CAS No. 915278-81-8

(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol

Cat. No. B569810
CAS RN: 915278-81-8
M. Wt: 257.333
InChI Key: VHXUYNZONFEGTG-INIZCTEOSA-N
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Description

(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol, commonly known as dexmedetomidine, is a highly selective alpha-2 adrenergic agonist. This compound is widely used in clinical settings as a sedative and analgesic agent due to its unique pharmacological properties. Dexmedetomidine has gained popularity in recent years due to its ability to provide sedation without respiratory depression, making it a safer option for patients undergoing mechanical ventilation.

Scientific Research Applications

Dexmedetomidine has been extensively studied for its sedative and analgesic properties in a variety of clinical settings. It has been shown to be effective in reducing the need for opioids and other sedatives during surgery and in the intensive care unit. Additionally, dexmedetomidine has been studied as an adjunct treatment for acute pain, chronic pain, and opioid withdrawal syndrome. Recent research has also explored the potential use of dexmedetomidine in treating sepsis, delirium, and neurodegenerative disorders.

Mechanism of Action

Dexmedetomidine acts on the alpha-2 adrenergic receptors in the brain and spinal cord, resulting in central nervous system depression. This leads to sedation, analgesia, and anxiolysis without causing respiratory depression. Dexmedetomidine also has sympatholytic effects, resulting in decreased heart rate and blood pressure.
Biochemical and Physiological Effects:
Dexmedetomidine has several biochemical and physiological effects. It decreases the release of norepinephrine, resulting in decreased sympathetic tone. This leads to decreased heart rate and blood pressure. Dexmedetomidine also increases the release of acetylcholine, resulting in increased parasympathetic tone. This leads to decreased heart rate and improved cardiac function. Additionally, dexmedetomidine has been shown to have anti-inflammatory effects and may reduce oxidative stress.

Advantages and Limitations for Lab Experiments

Dexmedetomidine has several advantages for use in laboratory experiments. It has a high degree of selectivity for the alpha-2 adrenergic receptor, making it a useful tool for studying the effects of alpha-2 adrenergic agonists. Additionally, dexmedetomidine has a short half-life, allowing for rapid onset and offset of its effects. However, dexmedetomidine can be expensive and may not be readily available in all laboratories.

Future Directions

There are several future directions for research on dexmedetomidine. One area of interest is the potential use of dexmedetomidine in treating sepsis and other inflammatory conditions. Additionally, there is ongoing research into the use of dexmedetomidine in treating delirium and neurodegenerative disorders. Finally, there is interest in developing new formulations of dexmedetomidine that may be more effective or have fewer side effects than current formulations.
Conclusion:
In conclusion, dexmedetomidine is a highly selective alpha-2 adrenergic agonist that has gained popularity in recent years due to its unique pharmacological properties. It is widely used in clinical settings as a sedative and analgesic agent and has been extensively studied for its potential use in treating a variety of conditions. Dexmedetomidine has several advantages for use in laboratory experiments, but may be expensive and not readily available in all laboratories. Future research directions include exploring the potential use of dexmedetomidine in treating sepsis, delirium, and neurodegenerative disorders, as well as developing new formulations of the drug.

Synthesis Methods

The synthesis of dexmedetomidine involves the reaction of 3-(phenylmethoxy) benzaldehyde with (R)-methyl 2-bromo propionate in the presence of a base. The resulting intermediate is then treated with methylamine and sodium borohydride to yield dexmedetomidine. This synthesis method has been optimized over the years to improve yield and purity of the final product.

properties

CAS RN

915278-81-8

Product Name

(αR)-α-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol

Molecular Formula

C16H19NO2

Molecular Weight

257.333

IUPAC Name

(1R)-2-(methylamino)-1-(3-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C16H19NO2/c1-17-11-16(18)14-8-5-9-15(10-14)19-12-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3/t16-/m0/s1

InChI Key

VHXUYNZONFEGTG-INIZCTEOSA-N

SMILES

CNCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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